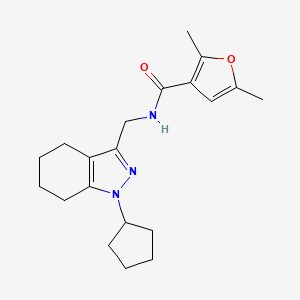

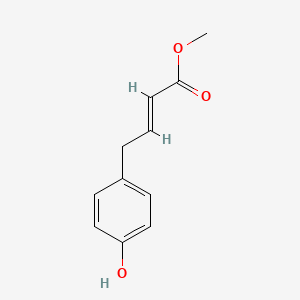

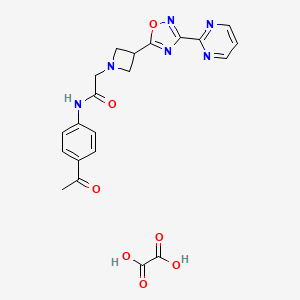

![molecular formula C18H15ClN2O4S B2737971 (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-63-9](/img/structure/B2737971.png)

(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains a benzene ring fused to a thiazole ring. Thiazoles are aromatic rings that contain both sulfur and nitrogen atoms. The compound also has a methoxy group (-OCH3), an imino group (=NH), and a chlorobenzoyl group (C6H4CO-Cl) attached to it .

Molecular Structure Analysis

The compound contains several functional groups that would contribute to its overall structure and properties. The benzo[d]thiazole ring system is aromatic and would contribute to the compound’s stability and reactivity. The methoxy group is an electron-donating group and could influence the compound’s reactivity. The imino group could potentially form hydrogen bonds .Chemical Reactions Analysis

Benzo[d]thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The presence of the imino group could make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Benzothiazole Derivatives: General Applications

Benzothiazole and its derivatives are a class of heterocyclic compounds that are known for their diverse range of applications in scientific research. They are often used in:

Medicinal Chemistry

Application

These compounds are investigated for their potential interaction with biological targets such as the G-protein coupled cannabinoid receptor (CB1) and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1).

Methods

The approach includes the synthesis of imino-1,3-thiazinan-4-one derivatives through a process promoted by an electrogenerated base with high current efficiency. Molecular docking studies and molecular dynamics simulations are performed to understand the binding interaction mechanism .

Results

The studies aim to establish the stability of the small molecule in CB1 and 11 βHSD1 microenvironments and to understand the intermolecular stability through density functional theory calculations .

Organic Synthesis

Application

Benzothiazole derivatives are used in the synthesis of various biologically active molecules.

Methods

A synthetic approach involving cascade reactions has been developed to create compounds with potential anti-inflammatory activities .

Results

The synthesized compounds have shown moderate to good yields and some exhibit potent anti-inflammatory activities, suggesting their value for drug development .

Agricultural Chemistry

Application

The derivatives are designed to discover novel strobilurin fungicides based on biologically active splicing and receptor target structure.

Methods

The synthesis of these compounds involves the introduction of specific substituents to facilitate hydrophobic interactions and enhance fungicidal activity.

Results

Some compounds have demonstrated excellent fungicidal activity against various pathogens and could be potential commercial fungicides for plant disease control .

Chemical Catalysis

Application

Benzothiazole derivatives can act as catalysts in chemical reactions, promoting the formation of specific products.

Methods

They may be used in solvent-dependent regio- and stereo-selective reactions, where factors like the choice of solvent can significantly affect the outcome of the reaction .

Results

The reactions can lead to the formation of various products with potential applications, such as imines and enamines, without the need for an external catalyst .

Anti-Inflammatory Agents

Application

Some benzothiazole derivatives are synthesized to explore their anti-inflammatory properties.

Methods

A synthetic approach involving copper-promoted cascade reactions has been developed to create compounds with potential anti-inflammatory activities .

Results

Several synthesized compounds have exhibited potent anti-inflammatory activities, suggesting their value for drug development .

Glycobiology

Application

Benzothiazole derivatives are also used in glycobiology research.

Methods

Compounds like 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP), which share structural similarities with benzothiazole derivatives, have been synthesized and investigated for their biological activities.

Results

These compounds have been isolated from natural sources, and their syntheses and biological data have been extensively studied .

Eigenschaften

IUPAC Name |

methyl 2-[2-(3-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4S/c1-24-13-6-7-14-15(9-13)26-18(21(14)10-16(22)25-2)20-17(23)11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTOUHTVWAMJDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

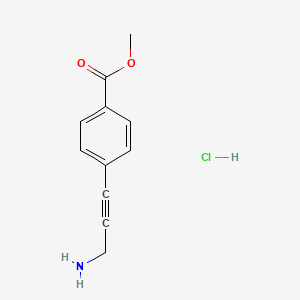

![Methyl 2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylate](/img/structure/B2737889.png)

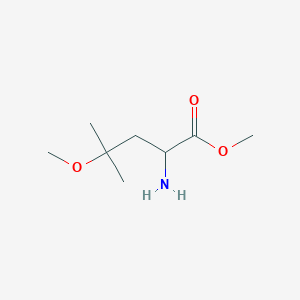

![N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2737893.png)

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2737895.png)

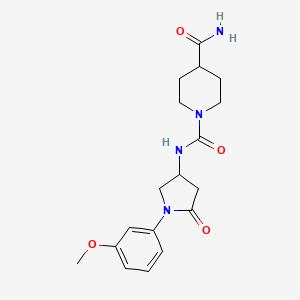

![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2737909.png)